1-(2-Methoxyethyl)pyrrolidin-3-amine
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Overview
Description
1-(2-Methoxyethyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a novel non-opioid, non-NSAID analgesic that has shown potential in the treatment of pelvic and infectious diseases . Additionally, it exhibits anti-inflammatory and neuroprotective effects in animal models .
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-amine typically involves the formation of an enamine followed by SN2 alkylation and hydrolysis . The specific synthetic routes and reaction conditions can vary, but the general process includes:
Formation of an Enamine: This step involves the reaction of a secondary amine with an aldehyde or ketone to form an enamine.
SN2 Alkylation: The enamine undergoes nucleophilic substitution with an alkyl halide to form the desired product.
Hydrolysis: The final step involves hydrolysis to reform the carbonyl group, yielding this compound.
Chemical Reactions Analysis
1-(2-Methoxyethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, particularly SN2 reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in neuroprotection and anti-inflammatory applications.
Medicine: It is being developed as a novel analgesic for the treatment of pelvic and infectious diseases.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidin-3-amine involves the inhibition of prostaglandin synthesis by binding to specific molecular targets . This action reduces inflammation and provides analgesic effects. The exact molecular pathways and targets are still under investigation, but the compound’s effects on prostaglandin synthesis are well-documented .
Comparison with Similar Compounds
1-(2-Methoxyethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A versatile scaffold used in drug discovery.
Pyrrolidin-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-diones: Compounds with significant biological activities.
The uniqueness of this compound lies in its specific analgesic, anti-inflammatory, and neuroprotective properties, which are not commonly found in other pyrrolidine derivatives .
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRVWNAMHIATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096335-57-7 |
Source
|
Record name | 1-(2-methoxyethyl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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